molecular formula C11H12N4 B12074144 2-Hydrazinyl-3-(p-tolyl)pyrazine

2-Hydrazinyl-3-(p-tolyl)pyrazine

Cat. No.: B12074144
M. Wt: 200.24 g/mol
InChI Key: QFKQXYXZYKBHAI-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(p-tolyl)pyrazine is a pyrazine derivative characterized by a hydrazinyl (-NH-NH2) substituent at position 2 and a p-tolyl (4-methylphenyl) group at position 2. Pyrazines, as heteroaromatic 1,4-diazines, are renowned for their versatility in medicinal chemistry, materials science, and flavor chemistry due to their electronic properties and capacity for diverse intermolecular interactions . This compound’s unique substituents confer distinct physicochemical and biological properties, making it a subject of interest in drug discovery and chemical synthesis.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

[3-(4-methylphenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)10-11(15-12)14-7-6-13-10/h2-7H,12H2,1H3,(H,14,15)

InChI Key

QFKQXYXZYKBHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CN=C2NN

Origin of Product

United States

Preparation Methods

  • Specific synthetic routes for this compound involve organic chemistry reactions.
  • Unfortunately, detailed procedures for its synthesis are not readily available in the literature. it likely involves hydrazine-based reactions with appropriate precursors.
  • Chemical Reactions Analysis

      2-Hydrazinyl-3-(p-tolyl)pyrazine: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions would depend on the specific reaction type, but hydrazine derivatives and other nitrogen-containing compounds are likely involved.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

    • Despite its relative rarity, this compound could have applications in:

        Chemistry: As a building block for more complex molecules.

        Biology: Investigating its interactions with biological systems.

        Medicine: Exploring potential therapeutic effects.

        Industry: Perhaps as a precursor in materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism by which 2-Hydrazinyl-3-(p-tolyl)pyrazine exerts its effects remains elusive due to limited information.
    • Molecular targets and pathways involved would require further research.
  • Comparison with Similar Compounds

    Structural and Functional Comparisons with Similar Pyrazine Derivatives

    Pharmacological Activity Comparisons

    Antimycobacterial Activity
    • Compound 35 ((E)-N'-[(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene]-pyrazine-2-carbohydrazide): Shares a p-tolyl group and pyrazine core with 2-Hydrazinyl-3-(p-tolyl)pyrazine. Exhibited superior antitubercular activity (MIC = 1.56 mg mL⁻¹) compared to pyrazinamide (MIC = 3.12 mg mL⁻¹), attributed to its carbohydrazide side chain enhancing target binding .
    • Pyrazinamide : A first-line antitubercular drug with a simpler pyrazine-2-carboxamide structure. Lacks the hydrazinyl and p-tolyl substituents, resulting in lower potency against resistant strains .

    Table 1: Antimycobacterial Activity of Pyrazine Derivatives

    Compound Structure Highlights MIC (mg mL⁻¹) Target Interaction
    2-Hydrazinyl-3-(p-tolyl)pyrazine Hydrazinyl, p-tolyl Not reported Hypothesized binding to PS enzyme
    Compound 35 Carbohydrazide, p-tolyl 1.56 Favorable docking with PS enzyme
    Pyrazinamide Carboxamide 3.12 Disrupts membrane energetics
    Antimicrobial and Aroma-Activity Relationships
    • Pyrazines in cocoa (e.g., 2,5-dimethylpyrazine) exhibit antimicrobial activity correlated with odor thresholds . 2-Hydrazinyl-3-(p-tolyl)pyrazine’s hydrazinyl group may alter both aroma and antimicrobial properties, though experimental data are lacking.

    Structural and Electronic Comparisons

    Substituent Effects on Binding Interactions
    • Hydrogen Bonding: Pyrazine derivatives often engage in hydrogen bonds via nitrogen atoms.
    • π-Interactions : The p-tolyl group contributes π-stacking capabilities, similar to phenyl-substituted pyrazines like those in Maotai liquor, which interact with multiple pharmacological targets .

    Table 2: Binding Interactions of Pyrazine Derivatives

    Compound Key Substituents Dominant Interactions
    2-Hydrazinyl-3-(p-tolyl)pyrazine Hydrazinyl, p-tolyl H-bond (N-H), π-stacking (p-tolyl)
    2,5-Dimethylpyrazine Methyl groups Weak H-bond (N), hydrophobic interactions
    Quinoxaline Benzene-fused pyrazine π-π stacking, n→π* transitions
    Electronic Properties in Materials Science
    • Fused-Ring Pyrazines (e.g., acene-type pyrazines with 16 fused rings): Exhibit n-type semiconductor behavior with LUMO levels down to -3.78 eV, influenced by extended conjugation .
    • 2-Hydrazinyl-3-(p-tolyl)pyrazine : The electron-donating hydrazinyl group may raise LUMO levels compared to electron-withdrawing substituents (e.g., trifluoromethylphenyl in fused-ring derivatives), reducing electron affinity for organic electronics .

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